molecular formula C17H20N2O B12375106 14|A/|A-Vindeburnol

14|A/|A-Vindeburnol

Cat. No.: B12375106
M. Wt: 268.35 g/mol
InChI Key: KOIGYXJOGRVNIS-KAVGXYGMSA-N
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Description

14|A/|A-Vindeburnol is a synthetic molecule derived from the eburnamine-vincamine alkaloid group. It has garnered significant interest due to its neuropsychopharmacological and antidepressant-like effects . This compound is known for its complex structure and stereoselective synthesis, making it a subject of extensive research in the fields of chemistry and pharmacology.

Preparation Methods

Mechanism of Action

The mechanism by which 14|A/|A-Vindeburnol exerts its effects involves interaction with beta-adrenergic receptors (βARs), leading to an increase in intracellular levels of cAMP. This initiates a cascade of events, including suppression of inflammatory transcription factor activities and induction of gene expression mediated through the CREB transcription factor . These changes contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

14|A/|A-Vindeburnol is unique due to its specific stereoselective synthesis and neuropsychopharmacological effects. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its synthesis and pharmacological effects.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

(15R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol

InChI

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15?,16+/m1/s1

InChI Key

KOIGYXJOGRVNIS-KAVGXYGMSA-N

Isomeric SMILES

C1C[C@@H]2CC(N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O

Canonical SMILES

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O

Origin of Product

United States

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